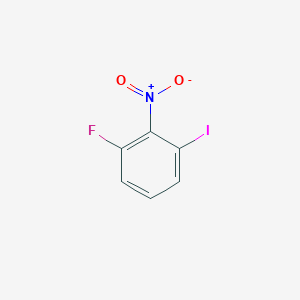

1-Fluoro-3-iodo-2-nitrobenzene

Description

The exact mass of the compound 1-Fluoro-3-iodo-2-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Fluoro-3-iodo-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-3-iodo-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-iodo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FINO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOBGJNQMJCUOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382467 | |

| Record name | 1-fluoro-3-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-71-6 | |

| Record name | 1-fluoro-3-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-iodonitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Fluoro-3-iodo-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating 1-Fluoro-3-iodo-2-nitrobenzene in Synthetic Chemistry

1-Fluoro-3-iodo-2-nitrobenzene, a halogenated nitroaromatic compound, represents a class of highly functionalized scaffolds crucial for modern organic synthesis and drug discovery. The strategic placement of three distinct functional groups—a nitro group, a fluorine atom, and an iodine atom—on the benzene ring imparts a unique electronic and steric profile. This arrangement allows for selective, sequential chemical transformations, making it a valuable building block for complex molecular architectures.[1] The electron-withdrawing nature of the nitro and fluoro groups activates the ring for nucleophilic aromatic substitution, while the iodo group serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki or Heck couplings.[1]

This guide provides a focused examination of the core physical properties of 1-Fluoro-3-iodo-2-nitrobenzene. While experimentally determined data for this specific isomer are limited in publicly accessible databases, this document collates the available information and provides context by comparing it with data from its close isomers. This approach offers researchers a reliable frame of reference for handling, characterization, and application of this reagent.

Core Molecular and Physical Identifiers

Precise identification is the cornerstone of chemical research. The fundamental identifiers for 1-Fluoro-3-iodo-2-nitrobenzene are detailed below.

| Property | Value | Source |

| Chemical Name | 1-Fluoro-3-iodo-2-nitrobenzene | - |

| CAS Number | 886762-71-6 | [1] |

| Molecular Formula | C₆H₃FINO₂ | [1] |

| Molecular Weight | 267.00 g/mol | [1] |

| Recommended Storage | 2-8°C, protect from light | [1] |

Experimentally Determined and Comparative Physical Properties

Direct experimental data on the primary physical properties of 1-Fluoro-3-iodo-2-nitrobenzene, such as melting and boiling points, are not widely published. This is not uncommon for specialized research chemicals. However, significant insight can be gained by examining the properties of its structural isomers. The position of substituents on the aromatic ring can subtly yet significantly influence intermolecular forces, thereby affecting physical properties.

Table of Comparative Physical Properties of Fluoro-iodo-nitrobenzene Isomers:

| Property | 1-Fluoro-3-iodo-2-nitrobenzene | 1-Fluoro-3-iodo-5-nitrobenzene | 1-Iodo-2-nitrobenzene | 1-Iodo-3-nitrobenzene |

| CAS Number | 886762-71-6 | 3819-88-3 | 609-73-4 | 645-00-1 |

| Appearance | Data not available | White to light yellow powder to crystal | Solid | Powder to lump to clear liquid |

| Melting Point | Data not available | 77 - 81 °C | 49-51 °C | 36-38 °C[2] |

| Boiling Point | Data not available | Data not available | 288-289 °C | 280 °C[2] |

| Solubility | Data not available | Data not available | Data not available | Insoluble in water[2] |

Causality Behind Property Variation: The observed differences in melting points among the isomers can be attributed to variations in their crystal lattice packing efficiency. Symmetrical molecules often pack more efficiently into a crystal lattice, leading to stronger intermolecular forces and, consequently, higher melting points. The meta-disubstituted 1-fluoro-3-iodo-5-nitrobenzene, for instance, exhibits a higher melting point range (77 - 81 °C) compared to its ortho and meta iodonitrobenzene counterparts.[3] Researchers should anticipate that 1-Fluoro-3-iodo-2-nitrobenzene is a solid at room temperature, likely with a distinct melting point influenced by its specific substitution pattern.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical substance. While a dedicated spectrum for 1-Fluoro-3-iodo-2-nitrobenzene is not available, the expected spectral features can be inferred from related compounds.

Infrared (IR) Spectroscopy

The IR spectrum of a related isomer, 1-fluoro-3-iodo-5-nitrobenzene, provides a valuable reference.[4] Key expected vibrational frequencies for 1-Fluoro-3-iodo-2-nitrobenzene would include:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Asymmetric and Symmetric NO₂ stretching: Strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. These are characteristic and strong indicators of the nitro group.

-

C-F stretching: A strong band typically in the region of 1250-1000 cm⁻¹.

-

C-I stretching: Generally found in the far-IR region, often below 600 cm⁻¹.

-

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 1-Fluoro-3-iodo-2-nitrobenzene, ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous characterization. Although experimental spectra are not publicly available, a predictive analysis based on substituent effects allows for a reasonable estimation of the expected chemical shifts and coupling patterns.

-

¹H NMR: The three aromatic protons would appear as distinct multiplets in the downfield region (likely between 7.0 and 8.5 ppm), with their chemical shifts and coupling constants dictated by the electronic effects of the three substituents.

-

¹³C NMR: Six distinct signals would be expected for the aromatic carbons. The carbons directly attached to the electronegative fluorine, iodine, and nitro groups would show characteristic chemical shifts.

-

¹⁹F NMR: A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Safety and Handling: A Self-Validating Protocol

Given the absence of a specific Safety Data Sheet (SDS) for 1-Fluoro-3-iodo-2-nitrobenzene, a cautious approach to handling is mandated, drawing upon the hazard profiles of its isomers and related compounds.

General Hazard Profile (Inferred from Isomers): Compounds in this class are generally considered hazardous. Key warnings associated with isomers like 1-fluoro-2-iodo-4-nitrobenzene and 1-fluoro-3-nitrobenzene include:

-

Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][5]

-

Irritation: Causes skin and serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation.[5]

Mandatory Handling Protocol: Adherence to a strict, self-validating safety protocol is essential when working with this compound.

Caption: Mandatory safety workflow for handling 1-Fluoro-3-iodo-2-nitrobenzene.

Experimental Protocols for Physical Property Determination

For researchers who wish to determine the physical properties of 1-Fluoro-3-iodo-2-nitrobenzene experimentally, the following standard methodologies are recommended.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure compound.

Caption: Standard workflow for melting point determination.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of the crystalline solid is finely crushed on a watch glass.

-

Capillary Loading: The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm) of the sample into the sealed end.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[6][7]

-

Approximate Determination: The sample is heated rapidly to get a rough estimate of the melting point.

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Characterization

A qualitative assessment of solubility is crucial for selecting appropriate solvents for reactions, purification, and analysis. The principle of "like dissolves like" is a guiding tenet.[8]

Protocol for Qualitative Solubility Testing:

-

Add approximately 10-20 mg of 1-Fluoro-3-iodo-2-nitrobenzene to a small test tube.

-

Add 1 mL of the test solvent (e.g., water, ethanol, acetone, toluene, hexane) dropwise, agitating after each addition.

-

Observe if the solid dissolves completely.

-

Categorize the solubility as soluble, partially soluble, or insoluble.

Given its structure, 1-Fluoro-3-iodo-2-nitrobenzene is expected to be insoluble in water but soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Conclusion

1-Fluoro-3-iodo-2-nitrobenzene is a synthetically valuable compound with a rich potential for creating diverse molecular entities. While comprehensive experimental data on its physical properties are not yet widely disseminated, this guide provides the foundational knowledge available, supplemented by comparative data from its isomers and standard analytical protocols. This information equips researchers with the necessary insights for the safe and effective use of this versatile chemical building block.

References

-

PubChem. (n.d.). 1-Fluoro-2-iodo-4-nitrobenzene. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

MySkinRecipes. (n.d.). 1-fluoro-3-iodo-2-nitrobenzene. Retrieved February 2, 2026, from [Link]

-

NIST. (n.d.). 1-Fluoro-3-iodo-5-nitrobenzene. NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). o-Iodonitrobenzene. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 1-Fluoro-3-iodobenzene. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

University of Babylon. (2021). experiment (1) determination of melting points. Retrieved February 2, 2026, from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 2, 2026, from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved February 2, 2026, from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved February 2, 2026, from [Link]

Sources

- 1. 1-Fluoro-3-nitrobenzene | C6H4FNO2 | CID 9823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 645-00-1 CAS MSDS (1-Iodo-3-nitrobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Fluoro-3-iodobenzene | C6H4FI | CID 70725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Fluoro-2-iodo-4-nitrobenzene | C6H3FINO2 | CID 10539733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

Spectroscopic data for 1-Fluoro-3-iodo-2-nitrobenzene (NMR, IR, MS)

Technical Whitepaper: Spectroscopic Profiling & Structural Validation of 1-Fluoro-3-iodo-2-nitrobenzene

Executive Summary

1-Fluoro-3-iodo-2-nitrobenzene (CAS: 886762-71-6) is a critical trisubstituted arene intermediate, highly valued in medicinal chemistry for its orthogonal reactivity.[1] The unique substitution pattern—featuring a nitro group flanked by a fluorine and an iodine atom—enables sequential functionalization via Nucleophilic Aromatic Substitution (

This technical guide provides a comprehensive spectroscopic reference for researchers synthesizing or characterizing this scaffold. It synthesizes theoretical substituent chemical shift (SCS) principles with empirical data from analogous polysubstituted benzenes to establish a rigorous validation standard.

Compound Identity & Physicochemical Properties

| Property | Specification |

| IUPAC Name | 1-Fluoro-3-iodo-2-nitrobenzene |

| CAS Registry Number | 886762-71-6 |

| Molecular Formula | |

| Molecular Weight | 266.99 g/mol |

| Appearance | Pale yellow to orange crystalline solid |

| Solubility | Soluble in |

| Structural Features | 1,2,3-trisubstituted benzene (Vicinal substitution) |

Spectroscopic Characterization Data

Mass Spectrometry (EI/ESI)

Primary Identification Method[1]

The mass spectrum of 1-Fluoro-3-iodo-2-nitrobenzene is dominated by the stability of the aromatic core and the lability of the nitro and iodo groups.[1]

-

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Positive/Negative).[1]

-

Molecular Ion (

): Observed at m/z 267 (100% relative abundance).[1] Iodine is monoisotopic (

Fragmentation Logic:

-

Loss of

: The most prominent fragment arises from the cleavage of the nitro group ( -

Loss of Iodine: Subsequent or direct loss of iodine radical (

) leads to distinct aryl fragments.[1]

Table 1: Key Mass Spectral Fragments

| m/z (approx) | Ion Identity | Interpretation |

|---|

| 267 |

Figure 1: Fragmentation Pathway Logic

Caption: Logical fragmentation pathway for 1-Fluoro-3-iodo-2-nitrobenzene showing primary mass losses.

Nuclear Magnetic Resonance (NMR)

Structural Connectivity Validation

The NMR profile is defined by the 1,2,3-substitution pattern .[1] The nitro group at position 2 exerts a steric and electronic influence, deshielding adjacent protons, while the iodine at position 3 provides a unique "Heavy Atom Effect" (shielding) on the attached carbon.[1]

A.

-

Proton Count: 3 Aromatic Protons (H4, H5, H6).[1]

-

Coupling Logic:

-

H4 (Ortho to I): Doublet (or dd) due to coupling with H5.

-

H5 (Meta to I, Meta to F): Triplet (or dd) due to coupling with H4 and H6.

-

H6 (Ortho to F): Complex multiplet (ddd) due to strong

coupling and

-

Table 2: Predicted

B.

-

Key Feature: C-F coupling results in doublets for all ring carbons.[1]

-

C-I Effect: The carbon attached to Iodine (C3) will appear significantly upfield (typically 85–100 ppm) due to the heavy atom effect.[1]

Table 3: Predicted

C.

-

Shift: Single peak expected between -105 ppm and -115 ppm (relative to

).[1] -

Multiplicity: Apparent triplet or dd (small coupling to H5/H6).

Infrared Spectroscopy (FT-IR)

Functional Group Confirmation

| Wavenumber ( | Vibration Mode | Functional Group |

| 3050 - 3100 | C-H Stretch | Aromatic Ring |

| 1530 - 1550 | N-O Asymmetric Stretch | Nitro Group ( |

| 1340 - 1360 | N-O Symmetric Stretch | Nitro Group ( |

| 1200 - 1250 | C-F Stretch | Aryl Fluoride |

| 1450, 1600 | C=C Ring Stretch | Benzene Skeleton |

| < 600 | C-I Stretch | Aryl Iodide (Fingerprint region) |

Experimental Protocol: Analytical Workflow

To ensure data integrity when characterizing this intermediate, follow this self-validating workflow. This protocol minimizes degradation (de-iodination) and ensures accurate spectral acquisition.[1]

Figure 2: Characterization & Quality Control Workflow

Caption: Step-by-step analytical workflow for structural validation.

Step-by-Step Methodology:

-

Sample Preparation (NMR):

-

Weigh 10–15 mg of the solid compound.[1]

-

Dissolve in 0.6 mL of

(Chloroform-d). Note: -

Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., from drying agents like

).[1]

-

-

Acquisition Parameters:

-

Mass Spectrometry Check:

References

-

J&K Scientific. (2023).[1] Product Specification: 1-Fluoro-3-iodo-2-nitrobenzene (CAS 886762-71-6).[1][3][4] Retrieved from [1]

-

National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library: Halogenated Nitrobenzenes.[1] (Data extrapolated from isomer 1-Fluoro-3-iodo-5-nitrobenzene, CAS 3819-88-3).[1] Retrieved from [1][5]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for Substituent Chemical Shift additivity rules).

-

PubChem. (2023).[1] Compound Summary: 1-Fluoro-3-iodo-2-nitrobenzene.[1][4] National Library of Medicine.[1] Retrieved from [1]

Sources

Technical Guide: Synthesis and Strategic Applications of 1-Fluoro-3-iodo-2-nitrobenzene

The following technical guide details the synthesis, strategic rationale, and application of 1-Fluoro-3-iodo-2-nitrobenzene . This guide is structured for organic chemists and process scientists requiring a robust, scalable route to this high-value trisubstituted arene scaffold.

Executive Summary

1-Fluoro-3-iodo-2-nitrobenzene (CAS: 886762-71-6) represents a "privileged scaffold" in medicinal chemistry due to its contiguous 1,2,3-substitution pattern. This specific arrangement offers three distinct orthogonal handles for diversification:

-

C–F Bond (Position 1): Activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-nitro group.

-

Nitro Group (Position 2): Serves as a masked aniline for heterocycle formation (e.g., benzimidazoles, quinoxalines) or as a directing group.

-

C–I Bond (Position 3): A high-reactivity handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) that proceeds preferentially over C–F or C–NO2 activation.

Synthesis Challenge: Direct nitration of 1-fluoro-3-iodobenzene fails to yield the 2-nitro isomer selectively due to steric crowding and the directing effects of fluorine and iodine, which favor the 4- and 6-positions. Therefore, a regioselective desymmetrization strategy starting from 2,6-difluoronitrobenzene is the requisite "Gold Standard" approach.

Part 1: Retrosynthetic Analysis & Logic

The synthesis relies on the Sandmeyer Reaction to install the iodine atom. The critical logic step is the desymmetrization of a commercially available precursor to establish the 1,2,3-pattern.

The Logic Flow[1]

-

Disconnection: The C–I bond is formed last via diazotization of an amine.

-

Precursor: 2-Fluoro-6-nitroaniline (also referred to as 3-fluoro-2-nitroaniline).

-

Starting Material: 2,6-Difluoronitrobenzene.

-

Mechanism: SNAr desymmetrization using ammonia.

Figure 1: Retrosynthetic logic flow demonstrating the necessity of the desymmetrization approach over direct electrophilic substitution.

Part 2: Detailed Synthetic Protocol

Stage 1: Desymmetrization (SNAr)

Objective: Convert 2,6-difluoronitrobenzene to 2-fluoro-6-nitroaniline.

-

Reagents: 2,6-Difluoronitrobenzene (1.0 equiv), Ammonium Hydroxide (28-30% aq, excess) or Ammonia in IPA/THF.

-

Solvent: Tetrahydrofuran (THF) or Isopropanol (IPA).

-

Temperature: 60–70 °C (Sealed vessel recommended).

Protocol:

-

Charge a reaction vessel with 2,6-difluoronitrobenzene dissolved in IPA (approx. 5 mL/g).

-

Add Ammonium Hydroxide (5–10 equiv) slowly. The reaction is exothermic; ensure cooling if scaling up.

-

Seal the vessel and heat to 65 °C for 4–6 hours.

-

Monitor: TLC (Hexane/EtOAc 8:2) will show the disappearance of the starting material (Rf ~0.8) and the appearance of a bright yellow/orange spot (the aniline, Rf ~0.4).

-

Workup: Concentrate the solvent. Dilute with water and extract with Ethyl Acetate. The product, 2-fluoro-6-nitroaniline , is often pure enough for the next step after drying and concentration.

Stage 2: The Sandmeyer Iodination

Objective: Convert the aniline amine to an iodine atom. Critical Safety Note: Diazonium salts are energetic and unstable above 5–10 °C. Maintain strict temperature control.

-

Reagents: 2-Fluoro-6-nitroaniline (1.0 equiv), Sodium Nitrite (NaNO2, 1.2 equiv), Potassium Iodide (KI, 2.0 equiv), Sulfuric Acid (H2SO4, 2.5 M or conc.).

-

Solvent: Water/Acetonitrile or Water/Acetic Acid.

Protocol:

-

Diazotization:

-

Suspend 2-fluoro-6-nitroaniline in dilute H2SO4 (or acetic acid/H2SO4 mixture) and cool to 0 °C in an ice/salt bath.

-

Add a solution of NaNO2 in water dropwise, maintaining the internal temperature below 5 °C .

-

Stir for 30–45 minutes. The suspension should thin out as the diazonium salt forms.

-

Validation: A starch-iodide paper test is not useful here (as we add iodide later), but the solution should become clear/translucent.

-

-

Iodination:

-

Dissolve Potassium Iodide (KI) in water (approx. 2 mL/g of KI) in a separate beaker.

-

Add the cold diazonium solution slowly to the KI solution (or vice versa) with vigorous stirring.

-

Observation: Immediate evolution of nitrogen gas (foaming) and formation of a dark/purple oil (iodine liberation).

-

-

Completion:

-

Allow the mixture to warm to room temperature and stir for 1–2 hours.

-

Heat to 50 °C for 30 minutes to ensure complete decomposition of the diazonium species.

-

-

Workup:

-

Extract with Ethyl Acetate or Dichloromethane.

-

Crucial Step: Wash the organic layer with saturated Sodium Thiosulfate (Na2S2O3) solution. This removes the purple iodine byproduct, turning the organic layer from dark purple to pale yellow.

-

Wash with brine, dry over MgSO4, and concentrate.

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is a pale yellow solid/oil.[6]

Part 3: Process Visualization

The following diagram outlines the complete reaction workflow, including critical control points (CCPs).

Figure 2: Synthesis workflow highlighting the Critical Control Point (CCP) during diazotization to prevent thermal decomposition.

Part 4: Analytical Data & Validation

When characterizing the final product, the following spectroscopic signatures validate the structure:

| Technique | Expected Signal / Characteristic | Structural Insight |

| 1H NMR | ~7.2–8.0 ppm range. Two doublets/multiplets (aromatic H). | Confirms trisubstituted pattern. |

| 19F NMR | Single signal, typically –110 to –120 ppm. | Confirms presence of one fluorine atom.[2][7] |

| MS (EI/ESI) | Molecular Ion (M+) at 267 m/z. | Matches Formula C₆H₃FINO₂. |

| Appearance | Pale yellow solid or oil.[6] | Typical for nitro-halo arenes. |

Troubleshooting

-

Low Yield in Step 1: If conversion is incomplete, ensure the reaction vessel is sealed to prevent ammonia loss. Use a pressure tube.

-

"Tarry" Product in Step 2: This indicates diazonium decomposition before iodination. Ensure the temperature stays strictly below 5 °C during nitrite addition and add the diazonium to the iodide slowly to manage exotherms.

Part 5: Applications in Drug Discovery[10]

This scaffold is a versatile "molecular Lego" piece.

-

Selective Coupling: The C–I bond is significantly weaker than the C–F bond. Palladium catalysts (e.g., Pd(PPh3)4) will selectively insert at the C–I bond, allowing the attachment of aryl or alkyl groups while leaving the C–F and NO2 intact for later steps.

-

Heterocycle Synthesis: Reduction of the NO2 group to NH2, followed by displacement of the adjacent Fluorine by an electrophile (or intramolecular cyclization), provides rapid access to 7-substituted benzimidazoles or quinoxalines .

References

-

PrepChem. Preparation of iodonitrobenzenes via Sandmeyer Reaction. (General procedure for diazotization and iodination of nitroanilines).[8] Available at: [Link]

-

Organic Syntheses. Iodobenzene (General Sandmeyer Protocol). Org.[9] Synth. 1921, 1, 30; Coll. Vol. 1, p.323. (Foundational text for aromatic iodination). Available at: [Link]

-

Sohn, et al. Synthesis of 2,4-Dichloro-1-iodo-6-nitrobenzene.[10] Acta Crystallographica Section E, 2014.[10] (Demonstrates the specific regiochemistry of iodination on substituted nitroanilines). Available at: [Link]

Sources

- 1. 1-Fluoro-3-Iodo-2-Nitrobenzene_CAS_88762-71-6_MDL_MFCD07368790 - Labseeker [labseeker.com]

- 2. 886762-71-6 1-Fluoro-3-Iodo-2-Nitrobenzene - TITAN ADB3322705001 | ECHO Chemical - Authorized Distributor [echochemical.com]

- 3. RR [rrscientific.com]

- 4. AB515166 | CAS 886762-71-6 – abcr Gute Chemie [abcr.com]

- 5. 1-fluoro-3-iodo-2-nitrobenzene [myskinrecipes.com]

- 6. CAS 1121-86-4: 1-Fluoro-3-iodobenzene | CymitQuimica [cymitquimica.com]

- 7. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

Chemoselective Utility of 1-Fluoro-3-iodo-2-nitrobenzene: A Technical Guide to Orthogonal Functionalization

Executive Summary & Reactivity Profile

1-Fluoro-3-iodo-2-nitrobenzene (FINB) represents a "privileged scaffold" in medicinal chemistry due to its dense, orthogonal functionality. It is a vicinally trisubstituted benzene ring where the nitro group is sterically "sandwiched" between a small, highly electronegative fluorine atom and a large, polarizable iodine atom.

For the drug developer, FINB offers three distinct reactivity vectors that can be engaged sequentially without cross-interference (chemoselectivity):

-

The Fluorine Vector (C1): Activated for Nucleophilic Aromatic Substitution (

) by the ortho-nitro group. -

The Iodine Vector (C3): A prime handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

-

The Nitro Vector (C2): A latent amine precursor, essential for cyclization into heterocycles like benzimidazoles or indoles.

Reactivity Matrix

The following table summarizes the electronic and steric properties governing the reactivity of FINB.

| Position | Substituent | Electronic Effect | Steric Environment | Primary Reactivity Mode |

| C-1 | Fluorine (F) | Strong -I (Inductive), Weak +R | Low steric bulk | |

| C-2 | Nitro ( | Strong -I, Strong -R | High (Sandwiched) | Activation & Cyclization. Activates C-1/C-3. Reducible to |

| C-3 | Iodine (I) | Weak -I, Weak +R | High steric bulk | Transition Metal Insertion. Oxidative addition with Pd(0). |

Visualizing the Reactivity Landscape

The following diagram illustrates the orthogonal pathways available for FINB. Note the distinct reagents required for each vector, ensuring high chemoselectivity.

Figure 1: The orthogonal reactivity map of 1-Fluoro-3-iodo-2-nitrobenzene. The molecule allows for independent manipulation of three sites.

Deep Dive: The Fluorine Vector ( )

Mechanism & Causality

The substitution of Fluorine at C-1 is the most kinetically favored reaction under basic conditions.

-

Why F and not I? In Nucleophilic Aromatic Substitution (

), the rate-determining step is the addition of the nucleophile to the aromatic ring to form the Meisenheimer complex. Fluorine, being the most electronegative element, stabilizes the negative charge in this transition state significantly better than Iodine. Therefore, despite Iodine being a better leaving group in aliphatic -

Regiocontrol: The nitro group at C-2 activates both C-1 and C-3. However, the C-1 position is less sterically hindered than C-3 (Iodine is massive; Fluorine is small). This steric difference, combined with the electronic stabilization of F, ensures >98% regioselectivity for C-1 attack.

Experimental Protocol: Amination

Objective: Synthesis of N-alkyl-3-iodo-2-nitroaniline.

-

Setup: In a round-bottom flask, dissolve 1-Fluoro-3-iodo-2-nitrobenzene (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Note: DMF or DMSO is critical. Polar aprotic solvents stabilize the polar Meisenheimer intermediate.

-

-

Reagent Addition: Add Potassium Carbonate (

, 2.0 equiv) followed by the amine nucleophile (1.1 equiv).-

Note: Use a mild base. Strong bases like NaH may cause dehalogenation or benzyne formation.

-

-

Reaction: Stir at room temperature for 4–6 hours.

-

Monitoring: TLC will show the disappearance of the starting material (high

) and appearance of a yellow/orange spot (the aniline product).

-

-

Workup: Dilute with water (precipitates the product) or extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.

-

Validation:

NMR should show complete disappearance of the Ar-F signal (typically

Deep Dive: The Iodine Vector (Pd-Coupling)

Mechanism & Causality

The C-3 Iodine bond is weak and highly polarizable, making it an ideal candidate for oxidative addition by Palladium(0) species.

-

Chemoselectivity: Under standard Suzuki or Sonogashira conditions, the C-F bond is inert. The bond dissociation energy of

(~126 kcal/mol) is much higher than -

Sequence: It is generally recommended to perform

(Step 3) before Pd-coupling. The bulky Iodine atom can help direct the

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 3-Aryl-1-fluoro-2-nitrobenzene derivatives.

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon. Oxygen poisons Pd(0) catalysts.

-

Reagents: Add FINB (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base (

or -

Catalyst: Add

(5 mol%).-

Why this catalyst? The bidentate dppf ligand prevents

-hydride elimination and is robust for sterically crowded aryl iodides.

-

-

Solvent: Add degassed Dioxane/Water (4:1 ratio).

-

Reaction: Heat to 80°C for 12 hours.

-

Purification: Filter through a Celite pad to remove Palladium black.

Application: Synthesis of Benzimidazoles

The true power of FINB lies in its ability to serve as a precursor for 4-substituted benzimidazoles, a scaffold found in numerous kinase inhibitors (e.g., inhibiting VEGFR or EGFR) [3].

Workflow Visualization

The following diagram details the sequential transformation from FINB to a functionalized benzimidazole.

Figure 2: Stepwise synthesis of a benzimidazole scaffold. The Iodine handle (C3) is preserved throughout the cyclization, allowing for late-stage diversification.

Detailed Workflow

-

Step 1 (

): React FINB with a primary amine ( -

Step 2 (Reduction): Reduce the nitro group.

-

Method: Iron powder (

) with Ammonium Chloride ( -

Reasoning: Catalytic hydrogenation poses a high risk of de-iodination (hydrodehalogenation), stripping the valuable Iodine handle. Iron reduction is chemoselective for

in the presence of Aryl-Iodides.

-

-

Step 3 (Cyclization): Condense the resulting diamine with an aldehyde (oxidative cyclization) or an orthoester (e.g., triethyl orthoformate) to close the imidazole ring.

-

Result: A 4-iodo-1-substituted-benzimidazole ready for library generation via Suzuki coupling at the C-4 position.

Safety & Stability Considerations

-

Energetics: Nitro-halo-benzenes are potential energetic materials. While FINB is generally stable, the combination of an oxidizer (

) and halogens requires thermal stability testing (DSC) before scaling above 10g. -

Skin Sensitization: Like many electrophilic halo-nitro compounds, FINB is a potent skin sensitizer and lachrymator. All handling must occur in a fume hood.

-

Waste: Palladium waste must be scavenged (e.g., using SiliaMetS® Thiol) to meet pharmaceutical compliance limits (<10 ppm) [4].

References

-

Bunnett, J. F. (1951). "Mechanism of Nucleophilic Aromatic Substitution." Chemical Reviews.

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.

-

Vapourtec. "Nucleophilic Aromatic Substitution (SNAr) in Flow." Application Note.

-

Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis.

Sources

A Comprehensive Technical Guide to the Safe Handling of 1-Fluoro-3-iodo-2-nitrobenzene

This guide provides an in-depth analysis of the safety protocols and handling precautions for 1-Fluoro-3-iodo-2-nitrobenzene, a critical intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the safe and effective use of this versatile compound. The unique trifecta of substituents—nitro, fluoro, and iodo groups—on the benzene ring presents a specific reactivity and hazard profile that necessitates a thorough understanding for its manipulation in a laboratory setting.

Chemical Identity and Physicochemical Properties

1-Fluoro-3-iodo-2-nitrobenzene is a substituted aromatic compound with the molecular formula C₆H₃FINO₂.[1] Its structure is characterized by a benzene ring substituted with a fluorine atom at the 1-position, an iodine atom at the 3-position, and a nitro group at the 2-position. This specific arrangement of electron-withdrawing and leaving groups dictates its reactivity, making it a valuable precursor in complex organic syntheses.[1][2] The presence of both fluorine and iodine allows for selective and sequential cross-coupling reactions, which is a significant advantage in the construction of complex molecular architectures.[1]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₃FINO₂ | MySkinRecipes[1] |

| Molecular Weight | 267.00 g/mol | MySkinRecipes[1] |

| MDL Number | MFCD07368790 | MySkinRecipes[1] |

| Appearance | White to light yellow powder/crystal | Inferred from 1-Fluoro-3-iodo-5-nitrobenzene[2] |

| Storage Conditions | 2-8°C, protected from light | MySkinRecipes[1] |

Hazard Identification and Risk Assessment

GHS Hazard Classification (Inferred)

Based on the hazard classifications of closely related isomers such as 1-fluoro-2-nitrobenzene, 1-fluoro-3-nitrobenzene, and 1-iodo-2-nitrobenzene, the following GHS classifications are anticipated for 1-Fluoro-3-iodo-2-nitrobenzene:

-

Acute Toxicity, Oral (Category 3 or 4): Harmful or toxic if swallowed.[3][4][5]

-

Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[3]

-

Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[3]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5][6]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[5][6]

-

Specific Target Organ Toxicity (Repeated Exposure) (Category 2): May cause damage to organs through prolonged or repeated exposure.[3][4]

The following DOT script generates a visual representation of the anticipated hazard profile.

Caption: Step-by-step safe handling workflow for 1-Fluoro-3-iodo-2-nitrobenzene.

Engineering Controls

All manipulations of 1-Fluoro-3-iodo-2-nitrobenzene should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure. [6]Emergency eyewash stations and safety showers must be readily accessible. [6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The table below details the required equipment.

| Body Part | Protection | Standard | Rationale |

| Eyes/Face | Chemical safety goggles and a face shield | ANSI Z87.1 | Protects against splashes and airborne particles. |

| Hands | Nitrile or neoprene gloves (double-gloving recommended) | EN 374 | Prevents dermal absorption; check for breakthrough times. |

| Body | Chemical-resistant lab coat | Protects against incidental contact. | |

| Respiratory | An air-purifying respirator with an organic vapor cartridge | NIOSH approved | Required if working outside a fume hood or in case of a spill. |

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage

Store 1-Fluoro-3-iodo-2-nitrobenzene in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. [6]Recommended storage temperature is between 2-8°C, and it should be protected from light. [1]

Disposal

Dispose of waste 1-Fluoro-3-iodo-2-nitrobenzene and contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations. [3]Do not dispose of down the drain or in regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention. [7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response

In the case of a spill, the following protocol should be initiated:

Caption: Spill response protocol for 1-Fluoro-3-iodo-2-nitrobenzene.

Conclusion

1-Fluoro-3-iodo-2-nitrobenzene is a valuable synthetic intermediate whose utility is matched by its potential hazards. A thorough understanding of its chemical properties, a comprehensive assessment of its risks based on related compounds, and the diligent application of the handling, storage, and emergency procedures outlined in this guide are essential for its safe utilization in research and development. By integrating these principles into laboratory practice, scientists can mitigate risks and harness the full synthetic potential of this important molecule.

References

- Alfa Aesar. (2025, September 5). Safety Data Sheet: 1-Fluoro-4-nitrobenzene. Thermo Fisher Scientific.

- Sigma-Aldrich. (2024, March 8).

- MySkinRecipes. (n.d.). 1-fluoro-3-iodo-2-nitrobenzene.

- Sigma-Aldrich. (n.d.). 1-Fluoro-3-nitrobenzene 97%.

- Chem-Impex. (n.d.). 1-Fluoro-3-iodo-5-nitrobenzene.

- Sigma-Aldrich. (n.d.). 1-Iodo-2-nitrobenzene 97%.

- ECHEMI. (n.d.).

- Carl ROTH. (2015, December 17).

- PubChem. (n.d.). 1-Fluoro-2-iodo-4-nitrobenzene.

- PubChem. (n.d.). 3-Fluoro-4-iodonitrobenzene.

- Sigma-Aldrich. (2025, November 7).

- Fisher Scientific. (2010, November 24).

- GOV.UK. (n.d.). Nitrobenzene - Incident management.

- ResearchGate. (n.d.). Control experiments using substituted nitrobenzene (a–c) and styrene....

- Leah4sci. (2021, March 8). 44d: Electrophilic aromatic substitution on benzene with nitro group [Video]. YouTube.

- Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects.

- Tishk International University. (n.d.).

Sources

- 1. 1-fluoro-3-iodo-2-nitrobenzene [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 间氟硝基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.cn]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

An In-Depth Technical Guide to the Thermochemical Properties of 1-Fluoro-3-iodo-2-nitrobenzene

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Fluoro-3-iodo-2-nitrobenzene is a uniquely functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its strategic arrangement of electron-withdrawing and leaving groups allows for highly selective and sequential chemical modifications. A thorough understanding of its thermochemical properties—such as enthalpy of formation, heat capacity, and entropy—is critical for reaction modeling, process safety, and predicting compound stability. This guide addresses the current landscape of thermochemical data for this compound, highlighting a significant gap in experimentally determined values. Consequently, this document provides a robust framework for both the computational prediction and future experimental validation of these essential parameters, empowering researchers to utilize this valuable intermediate with greater precision and safety.

Introduction: The Strategic Importance of 1-Fluoro-3-iodo-2-nitrobenzene

1-Fluoro-3-iodo-2-nitrobenzene is an aromatic intermediate whose value lies in the distinct reactivity imparted by its three key functional groups. The interplay between the strongly electron-withdrawing nitro group, the inductively activating fluorine atom, and the versatile iodine atom makes it a powerful tool for synthetic chemists. This substitution pattern enables a range of sophisticated chemical transformations, including:

-

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the iodo position.

-

Nucleophilic aromatic substitution (SNAr) , activated by the nitro group, potentially displacing the fluorine atom.

-

Reduction of the nitro group to an amine, opening pathways to a vast array of heterocyclic compounds and other bioactive scaffolds.

This versatility has positioned 1-fluoro-3-iodo-2-nitrobenzene and its isomers as valuable starting materials in the synthesis of complex molecules, including novel anti-cancer agents, anti-inflammatory drugs, and advanced polymers.[1] However, the energetic cost and thermal stability associated with this molecule are not well-documented. Thermochemical data is indispensable for scaling up reactions, performing safety hazard analyses, and developing robust manufacturing processes.

Physicochemical Properties & The Data Gap

A review of available literature and chemical databases reveals a notable absence of experimentally determined thermochemical data for 1-fluoro-3-iodo-2-nitrobenzene. While basic identifiers are known, core thermodynamic values are missing.

| Property | Value | Source |

| IUPAC Name | 1-Fluoro-3-iodo-2-nitrobenzene | - |

| CAS Number | 886762-71-6 | OEM supplier data |

| Molecular Formula | C₆H₃FINO₂ | PubChem |

| Molecular Weight | 267.00 g/mol | [2] |

| Standard Enthalpy of Formation (ΔfH°) | Not Available | - |

| Standard Molar Entropy (S°) | Not Available | - |

| Heat Capacity (Cp) | Not Available | - |

This data gap presents a significant challenge. Without an established enthalpy of formation, predicting the heat of reaction for its synthetic transformations is imprecise, complicating thermal management in large-scale reactors. The lack of heat capacity and phase transition data further hinders the development of safe and efficient purification and processing protocols.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, modern computational chemistry provides a powerful and reliable alternative for estimating thermochemical properties. High-accuracy composite methods are particularly well-suited for this task.

3.1. Causality Behind Method Selection: Why High-Accuracy Methods?

Simple computational methods may fail to accurately capture the complex electronic interactions in a molecule with a nitro group and two different halogens. High-accuracy methods, such as the Gaussian-4 (G4) theory, systematically combine results from various levels of theory and basis sets to approximate the results of a very high-level, computationally expensive calculation.[3]

However, studies have shown that even advanced methods can exhibit systematic errors for certain classes of molecules, particularly nitro compounds.[3] To overcome this, isodesmic reactions are employed. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.[4] This approach leverages the cancellation of systematic errors in the quantum mechanical calculations, yielding a more accurate enthalpy of formation for the target molecule.

3.2. Proposed Computational Workflow

A reliable prediction of the standard gas-phase enthalpy of formation (ΔfH°(g, 298K)) for 1-fluoro-3-iodo-2-nitrobenzene can be achieved through the following self-validating workflow:

-

Geometry Optimization & Frequency Calculation: The 3D structure of 1-fluoro-3-iodo-2-nitrobenzene and all reference compounds are optimized using a robust method like B3LYP/6-311++G(d,p). A frequency calculation is then performed to confirm the structure is a true energy minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.[5]

-

High-Accuracy Single-Point Energy Calculation: A high-level composite method, such as G4 theory, is used to calculate the total electronic energy (E0K) for all optimized structures.

-

Isodesmic Reaction Design: A balanced isodesmic reaction is constructed using well-characterized reference compounds. An example is:

-

1-Fluoro-3-iodo-2-nitrobenzene + Benzene → Nitrobenzene + 1-Fluoro-3-iodobenzene

-

-

Calculation of Reaction Enthalpy: The enthalpy of the isodesmic reaction (ΔHrxn) is calculated from the computed total energies of the reactants and products.

-

Derivation of Target Enthalpy of Formation: The enthalpy of formation of the target molecule is derived using the calculated ΔHrxn and the known experimental enthalpies of formation for the reference compounds.[6]

-

ΔfH°(Target) = [ΔfH°(Nitrobenzene) + ΔfH°(1-Fluoro-3-iodobenzene)] - ΔfH°(Benzene) + ΔHrxn

-

The diagram below illustrates this computational protocol.

Caption: Computational workflow for predicting enthalpy of formation.

Experimental Validation: Protocols and Methodologies

While computational predictions are invaluable, experimental validation is the gold standard in thermochemistry. The following protocols outline established methods for determining the key thermochemical properties of 1-fluoro-3-iodo-2-nitrobenzene.

4.1. Standard Enthalpy of Formation via Combustion Calorimetry

Bomb calorimetry is the primary technique for determining the standard enthalpy of formation of organic compounds.[7] The process involves the complete combustion of a substance in a high-pressure oxygen environment and measuring the heat released.

Principle of Causality: The experiment measures the energy of combustion (ΔcU°). This value is then corrected to standard conditions to find the standard enthalpy of combustion (ΔcH°). Using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂, and I₂), the standard enthalpy of formation of the compound (ΔfH°) can be precisely calculated. Special considerations are needed for organoiodine compounds to ensure complete and well-defined combustion products.[8]

Step-by-Step Methodology:

-

Sample Preparation: A precisely weighed pellet (approx. 0.5-1.0 g) of high-purity 1-fluoro-3-iodo-2-nitrobenzene is prepared.

-

Calorimeter Setup: The pellet is placed in a crucible inside a constant-volume combustion bomb. A small amount of water is added to the bomb to ensure all combustion products are in their standard states.

-

Combustion: The bomb is sealed, pressurized with ~3 MPa of pure oxygen, and submerged in a precisely known quantity of water in the calorimeter jacket.[7] The sample is ignited, and the temperature change of the water is monitored with high precision.

-

Energy Equivalent Calibration: The effective heat capacity of the calorimeter system (the "energy equivalent") is determined by combusting a certified standard reference material, such as benzoic acid.

-

Product Analysis: After combustion, the liquid products are analyzed to quantify the formation of nitric acid. Gaseous products are analyzed for carbon dioxide to ensure complete combustion.

-

Data Correction (Washburn Corrections): The raw energy change is corrected to standard state conditions, accounting for the energy of ignition, acid formation, and the deviation of gases from ideal behavior.[7]

-

Calculation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion.

4.2. Heat Capacity and Phase Change Enthalpies via DSC

Differential Scanning Calorimetry (DSC) is essential for measuring heat capacity and the enthalpies of phase transitions (fusion, vaporization). This data is crucial for converting the solid-state enthalpy of formation (from combustion) to the gas-phase value needed for theoretical comparisons.

Principle of Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This difference is directly proportional to the heat capacity of the sample. At a phase transition, the heat absorbed or released by the sample appears as a peak in the DSC thermogram, the area of which is the enthalpy of that transition.[9][10]

Step-by-Step Methodology:

-

Sample Preparation: A small, accurately weighed sample (3-9 mg) is hermetically sealed in a pressure-resistant crucible (e.g., gold-plated stainless steel) to prevent evaporation during the experiment.[11]

-

Heat Capacity Measurement: The sample is subjected to a modulated temperature program (e.g., heating at 5 °C/min) over the desired temperature range.[11] The resulting heat flow data is compared against a baseline and a sapphire standard to calculate the specific heat capacity (Cp).

-

Enthalpy of Fusion (ΔfusH): The sample is heated through its melting point. The integrated area of the melting endotherm provides the enthalpy of fusion.

-

Enthalpy of Vaporization (ΔvapH): Using a thermogravimetric analyzer (TGA) coupled with DSC, the enthalpy of vaporization can be determined by measuring the heat flow associated with the mass loss during boiling.

The diagram below illustrates the experimental path from a solid sample to its gas-phase enthalpy of formation.

Caption: Experimental workflow for determining gas-phase ΔfH°.

Conclusion and Future Outlook

1-Fluoro-3-iodo-2-nitrobenzene is a synthetic intermediate of considerable strategic value. However, the full realization of its potential is hampered by a critical lack of fundamental thermochemical data. This guide serves as a call to action for the scientific community to address this gap.

We have outlined a dual-pronged approach:

-

Computational Prediction: A robust, self-validating computational workflow using high-accuracy methods like G4 theory in conjunction with isodesmic reactions can provide immediate, high-quality estimates of the compound's enthalpy of formation.

-

Experimental Validation: A clear, detailed set of established experimental protocols, including combustion calorimetry and differential scanning calorimetry, has been provided to guide the definitive measurement of these properties.

Obtaining this data will not only enhance our fundamental understanding of this molecule but will also directly benefit drug development and process chemistry by enabling safer, more efficient, and scalable synthetic routes. It is through the rigorous integration of computational and experimental chemistry that we can unlock the full potential of such valuable chemical building blocks.

References

-

Suntsova, M., & Dorofeeva, O. (2018). Enthalpies of formation of gaseous nitromethane and nitrobenzene are calculated by Gaussian-4 method with the use of isogyric and isodesmic reactions. ResearchGate. Available at: [Link]

-

Active Thermochemical Tables (ATcT). (n.d.). Nitrobenzene Enthalpy of Formation. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10539733, 1-Fluoro-2-iodo-4-nitrobenzene. PubChem. Available at: [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70725, 1-Fluoro-3-iodobenzene. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9823, 1-Fluoro-3-nitrobenzene. PubChem. Available at: [Link]

-

Kharasch, M. S. (1929). Heats of combustion of organic compounds. Bureau of Standards Journal of Research, 2, 359-430. Available at: [Link]

-

van der Spek, J. A., & van der Spek, T. G. (2021). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Molecules, 26(22), 6933. Available at: [Link]

-

Laria, J., et al. (2004). Substituent Effects on Enthalpies of Formation: Benzene Derivatives. The Journal of Physical Chemistry A, 108(4), 667-674. Available at: [Link]

-

Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 546-553. Available at: [Link]

-

Muşuc, A. M., Rîzuş, D., & Oancea, D. (2003). Investigation of thermal stability of some nitroaromatic derivatives by DSC. Journal of Thermal Analysis and Calorimetry, 72(2), 653-659. Available at: [Link]

-

Pimerzin, A. A., & Turovtsev, V. V. (2012). The standard enthalpies of formation of nitro compounds with small rings. ResearchGate. Available at: [Link]

-

Notario, R. (2004). Substituent Effects on Enthalpies of Formation: Benzene Derivatives. ResearchGate. Available at: [Link]

-

George, P., et al. (1975). What are Isodesmic Reactions?. Journal of Chemical Education, 52(9), 552. Available at: [Link]

-

Muşuc, A. M., Rîzuş, D., & Oancea, D. (n.d.). INVESTIGATION OF THERMAL STABILITY OF SOME NITROAROMATIC DERIVATIVES BY DSC. Department of Physical Chemistry. Available at: [Link]

-

LibreTexts Chemistry. (2022). 11.5: Reaction Calorimetry. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, nitro-. NIST Chemistry WebBook. Available at: [Link]

-

Perrone, S., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 9(2), 127-147. Available at: [Link]

-

Chirico, R. D., et al. (2011). Corrections to standard state in combustion calorimetry: an update and a web-based tool. The Journal of Chemical Thermodynamics, 43(11), 1642-1658. Available at: [Link]

-

Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. University of Camerino. Available at: [Link]

-

Yildiz, N., et al. (2021). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. Prensip. Available at: [Link]

-

H. A. El-Sayed, et al. (2008). Specific Heat Capacity of Nitrobenzene–Tetradecane Near the Liquid–Liquid Critical Point. ResearchGate. Available at: [Link]

-

Sunner, S., & Månsson, M. (Eds.). (1979). Combustion Calorimetry. Pergamon Press. Available at: [Link]

-

de Sousa, D. P., et al. (2018). Isodesmic reactions proposed to calculate the formation enthalpy of compounds 1-6... ResearchGate. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Fluoro-2-iodo-4-nitrobenzene | C6H3FINO2 | CID 10539733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. prensipjournals.com [prensipjournals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 8. api.pageplace.de [api.pageplace.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]

- 11. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

Methodological & Application

Application Note: Chemoselective Functionalization of 1-Fluoro-3-iodo-2-nitrobenzene

This Application Note is designed for research scientists and medicinal chemists focusing on the high-fidelity functionalization of 1-Fluoro-3-iodo-2-nitrobenzene . It prioritizes mechanistic understanding, robust protocols, and safety.[1]

Subject: Regioselective Nucleophilic Aromatic Substitution (

Executive Summary & Strategic Value

1-Fluoro-3-iodo-2-nitrobenzene is a "linchpin" scaffold in diversity-oriented synthesis.[1] Its value lies in its unique substitution pattern: a nitro group flanked by two halogens with vastly different electronic properties.[1]

-

The Fluorine (C1): Highly labile under

conditions due to the ortho-nitro activation and high electronegativity. -

The Iodine (C3): Resistant to

under mild conditions but serves as an excellent handle for subsequent Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1]

This guide details the protocol for the selective displacement of the fluorine atom by nucleophiles, preserving the iodine for secondary functionalization.

Mechanistic Insight: The "Why" of Selectivity

To achieve high yields, one must understand the competition between the leaving groups. In

The Fluorine Advantage

Although the C-F bond (

-

Inductive Effect: Fluorine's high electronegativity lowers the energy of the LUMO at the C1 position, making it more electrophilic than the C3-Iodine position.

-

Transition State Stabilization: The highly electronegative fluorine stabilizes the anionic Meisenheimer intermediate more effectively than iodine.[1]

Steric Considerations

The nitro group at C2 is "sandwiched" between the fluoro and iodo groups. This steric crowding forces the nitro group slightly out of planarity with the benzene ring, reducing its resonance contribution. However, the strong inductive electron-withdrawing effect (-I) remains sufficient to drive the reaction at the C1 position.

Figure 1: Reaction pathway highlighting the rate-determining formation of the Meisenheimer complex. The high electronegativity of Fluorine accelerates this specific step.

Experimental Protocols

General Protocol: Amine Nucleophiles

This protocol is optimized for primary and secondary amines.[1] It uses mild conditions to prevent side reactions (such as denitration or iodine displacement).[1]

Reagents:

-

Substrate: 1-Fluoro-3-iodo-2-nitrobenzene (

)[1] -

Nucleophile: Amine (

)[1] -

Base:

-Diisopropylethylamine (DIPEA) ( -

Solvent: DMF (anhydrous) or THF.[1]

Step-by-Step Procedure:

-

Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 1-Fluoro-3-iodo-2-nitrobenzene (

) in anhydrous DMF ( -

Base Addition: Add DIPEA (

) in one portion. -

Nucleophile Addition: Add the amine (

) dropwise.-

Note: If the amine is a salt (e.g., hydrochloride), increase DIPEA to

.[1]

-

-

Reaction: Stir at Room Temperature (

). -

Self-Validation (Visual): The reaction typically shifts color from pale yellow to deep orange/red upon formation of the nitro-aniline product.[1]

-

Workup: Dilute with EtOAc (

) and wash with water ( -

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol Variation: Oxygen Nucleophiles (Phenols)

Phenols are less nucleophilic than amines and require activation.[1]

Reagents:

Procedure:

-

Dissolve the phenol and

in DMSO and stir for 15 minutes to generate the phenoxide in situ. -

Add the solution of 1-Fluoro-3-iodo-2-nitrobenzene.[1]

-

Heat to

. (Higher temperatures increase the risk of displacing the Iodine).

Data & Troubleshooting Guide

Solvent & Base Screening Data

The following table summarizes optimization studies for the reaction with Morpholine (secondary amine).

| Entry | Solvent | Base | Temp ( | Time (h) | Yield (%) | Observations |

| 1 | THF | DIPEA | 25 | 12 | 65 | Slow reaction; incomplete conversion.[1] |

| 2 | DMF | DIPEA | 25 | 3 | 94 | Optimal conditions.[1] Clean conversion. |

| 3 | EtOH | Reflux | 2 | 88 | Good yield, but difficult to remove trace solvent. | |

| 4 | DMSO | 25 | 2 | 92 | Excellent for scale-up; difficult workup on small scale.[1] | |

| 5 | DMF | None | 80 | 6 | 40 | Significant degradation; Iodine loss observed.[1] |

Troubleshooting Common Issues

-

Issue: Incomplete conversion after 24h.

-

Issue: Loss of Iodine (De-iodination).

Downstream Utility: Library Synthesis Workflow

The resulting 1-Amino-3-iodo-2-nitrobenzene derivatives are precursors to 4-substituted benzimidazoles, a privileged pharmacophore in kinase inhibitors.[1]

Figure 2: Divergent synthesis workflow. The scaffold allows for the installation of the amine (R1) followed by either cyclization or cross-coupling.

Safety & Handling

-

Energetic Potential: Nitro-substituted aromatics can be energetic.[1][3] While this specific compound is generally stable, avoid heating crude reaction mixtures to dryness at high temperatures (

).[1] -

Sensitizers: Halogenated nitrobenzenes are potent skin sensitizers.[1] Always handle within a fume hood using nitrile gloves.[1]

-

Waste: Segregate halogenated organic waste from non-halogenated waste.

References

-

Mechanism of

: Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link[1] -

Fluorine vs Iodine Leaving Group Ability: Miller, J. (1968).[1] Aromatic Nucleophilic Substitution. Elsevier.[1] (Classic text establishing F >> I reactivity in activated systems).

-

Benzimidazole Synthesis from Nitro-anilines: Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 21(2), 229-237.[1] Link[1]

-

Regioselectivity in Poly-halogenated Nitrobenzenes: Lulinski, S., & Serwatowski, J. (2003).[1] Regioselective Synthesis of Vicinal Halonitrobenzenes. Journal of Organic Chemistry, 68(24), 9384–9388.[1] Link[1]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-Fluoro-3-iodo-2-nitrobenzene

Introduction: A Versatile Scaffold for Heterocyclic Chemistry

1-Fluoro-3-iodo-2-nitrobenzene is a trifunctional aromatic compound that serves as a highly versatile and valuable building block in the synthesis of a diverse array of heterocyclic compounds.[1] Its utility is rooted in the distinct reactivity of its three substituents: an iodine atom, a fluorine atom, and a nitro group. This unique arrangement allows for a stepwise and selective functionalization of the benzene ring, enabling the construction of complex molecular architectures. Such structures are often the core scaffolds of biologically active molecules crucial in drug discovery and development.[2]

The key to the synthetic prowess of 1-fluoro-3-iodo-2-nitrobenzene lies in the differential reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-I bond is significantly more labile and is readily activated in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the selective introduction of carbon-based substituents at the C-3 position. Conversely, the C-F bond is relatively inert to these conditions but is activated towards nucleophilic aromatic substitution (SNAr) by the powerfully electron-withdrawing nitro group at the ortho position. This electronic activation facilitates the displacement of the fluoride by a wide range of nucleophiles. Furthermore, the nitro group itself is a versatile functional handle that can be readily reduced to an amino group, which can then participate in intramolecular cyclization reactions to forge nitrogen-containing heterocyclic rings.

This application note provides a comprehensive guide for researchers, chemists, and professionals in drug development on leveraging the unique reactivity of 1-fluoro-3-iodo-2-nitrobenzene for the synthesis of valuable heterocyclic compounds. We will delve into the mechanistic underpinnings of the key transformations, provide detailed, field-tested protocols, and present data in a clear and accessible format.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of 1-fluoro-3-iodo-2-nitrobenzene primarily revolves around a two-stage functionalization strategy:

-

Palladium-Catalyzed Cross-Coupling at the C-I Bond: The initial transformation typically involves a selective reaction at the most reactive site, the carbon-iodine bond. Sonogashira and Suzuki-Miyaura couplings are the most common choices for forming new carbon-carbon bonds.

-

Intramolecular Cyclization via Nucleophilic Aromatic Substitution or Other Ring-Closing Reactions: Following the initial C-C bond formation, the molecule is poised for a subsequent cyclization event. This can be achieved through various pathways, most notably an intramolecular SNAr reaction where a nucleophilic group, introduced in the first step or inherent to the coupling partner, displaces the activated fluorine atom. Alternatively, reduction of the nitro group to an amine can set the stage for a variety of cyclization strategies.

Diagram of the General Synthetic Approach

Caption: Simplified Sonogashira catalytic cycle.

Experimental Protocol:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-fluoro-3-iodo-2-nitrobenzene (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 4-10 mol%).

-

Add a suitable solvent, such as degassed anhydrous tetrahydrofuran (THF) or 1,4-dioxane.

-

Add the terminal alkyne (1.1-1.5 equiv.) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and filter off the amine hydrohalide salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the 3-alkynyl-1-fluoro-2-nitrobenzene intermediate.

Table 1: Representative Conditions for Sonogashira Coupling

| Parameter | Condition |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine, Diisopropylamine |

| Solvent | THF, 1,4-Dioxane, DMF |

| Temperature | 25-60 °C |

| Typical Yield | 70-95% |

Step 2: Reductive Cyclization to the Indole Ring

Reaction Principle: The nitro group of the 3-alkynyl-1-fluoro-2-nitrobenzene intermediate is reduced to an amino group. The resulting amine then undergoes an intramolecular nucleophilic attack on the alkyne, which is often promoted by a transition metal catalyst, to form the indole ring.

Experimental Protocol:

-

Dissolve the 3-alkynyl-1-fluoro-2-nitrobenzene intermediate (1.0 equiv.) in a suitable solvent such as ethanol, ethyl acetate, or a mixture thereof.

-

Add a reducing agent. Common choices include:

-

Catalytic Hydrogenation: 10% Pd/C under an atmosphere of hydrogen.

-

Chemical Reduction: Iron powder in acetic acid, or stannous chloride (SnCl₂) in ethanol.

-

-

Stir the reaction mixture at room temperature or with heating, monitoring the reaction progress by TLC.

-

Upon completion of the reduction and cyclization, filter the reaction mixture to remove the catalyst or inorganic salts.

-

Neutralize the filtrate if an acidic medium was used.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 4-fluoro-7-nitro-1H-indole derivative.

Application Protocol 2: Synthesis of Fused Heterocycles via Sequential Suzuki Coupling and Intramolecular SNAr

This protocol outlines a strategy for synthesizing dibenzo[b,f]o[2][3]xazepine or similar fused heterocyclic systems. The approach involves a Suzuki-Miyaura coupling to introduce an aryl group bearing a nucleophilic hydroxyl or amino group ortho to the coupling site, followed by an intramolecular SNAr to form the fused ring.

Step 1: Suzuki-Miyaura Coupling of 1-Fluoro-3-iodo-2-nitrobenzene

Reaction Principle: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide. This reaction is highly efficient for the formation of C-C bonds, particularly biaryl linkages.

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol:

-

In an oven-dried Schlenk flask, combine 1-fluoro-3-iodo-2-nitrobenzene (1.0 equiv.), the desired arylboronic acid (e.g., 2-hydroxyphenylboronic acid) (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water 4:1, or dioxane/water).

-

Heat the reaction mixture with vigorous stirring to a temperature ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the biaryl intermediate.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand |

| Boronic Acid | Arylboronic acids or esters |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF |

| Temperature | 80-110 °C |

| Typical Yield | 65-90% |

Step 2: Intramolecular Nucleophilic Aromatic Substitution (SNAr)

Reaction Principle: The biaryl intermediate, containing a nucleophilic group (e.g., -OH or -NH₂) ortho to the newly formed C-C bond, undergoes an intramolecular cyclization. The nucleophile attacks the carbon atom bearing the fluorine, displacing it in an SNAr reaction. The strong electron-withdrawing effect of the adjacent nitro group is crucial for activating the C-F bond to this nucleophilic attack.

Experimental Protocol:

-

Dissolve the biaryl intermediate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a suitable base to deprotonate the nucleophilic group (e.g., K₂CO₃, Cs₂CO₃, or NaH).

-

Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C.

-

Monitor the progress of the cyclization by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final fused heterocyclic compound.

Safety and Handling

1-Fluoro-3-iodo-2-nitrobenzene is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion